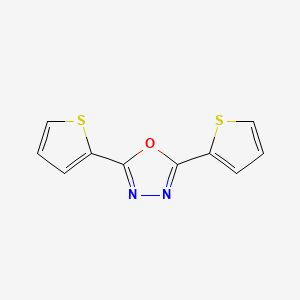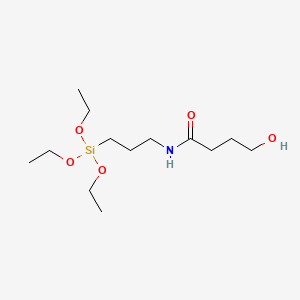
2,5-Dithiophen-2-yl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dithiophen-2-yl-1,3,4-oxadiazole is a chemical compound with the molecular formula C10H6N2OS2 and a molecular weight of 234.30 . It is a heterocyclic compound that contains two nitrogen atoms and one oxygen atom, forming a five-membered ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including this compound, involves various methods . For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Physical And Chemical Properties Analysis
This compound has a density of 1.392 and a melting point of 120℃ . It exhibits good fluorescent properties with high quantum yield, making it a promising material for organic light-emitting diodes (OLEDs) .Scientific Research Applications
2,5-Dithiophen-2-yl-1,3,4-oxadiazole has been widely studied due to its interesting properties and potential applications in medicinal chemistry and materials science. In medicinal chemistry, this compound has been shown to be a useful tool in the synthesis of various drugs. For example, this compound has been used in the synthesis of antifungal agents, anti-inflammatory agents, and antimalarial agents. In materials science, this compound has been used as a building block for the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. In addition, this compound has also been used as a precursor for the synthesis of conducting polymers and nanomaterials.
Mechanism of Action
Target of Action
The primary targets of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole are organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The compound is used in the design and synthesis of symmetrical 2,5-disubstituted thiophenic derivatives containing 1,3,4-oxadiazole moiety as blue emitting materials .
Mode of Action
This compound interacts with its targets by exhibiting good fluorescent properties with high quantum yield . It is amongst the most widely studied classes of electron-injection/hole-blocking materials due to their electron deficiency, high photoluminescence quantum yield, good thermal, and chemical stabilities .
Biochemical Pathways
The compound affects the biochemical pathways related to the emission of light in OLEDs. It is used to tune the emission colors in the entire region of the visible spectrum . The compound’s interaction with its targets results in different emission properties with different substitutions .
Pharmacokinetics
Its high thermal and chemical stabilities suggest that it may have good bioavailability in the appropriate environments .
Result of Action
The result of the action of this compound is the production of blue light in OLEDs . The compound is also used as an electron-transport material in multilayer OLEDs .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and chemical conditions. Its good thermal and chemical stabilities suggest that it can function effectively in a variety of environments .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-Dithiophen-2-yl-1,3,4-oxadiazole in lab experiments is its low cost and availability. It is also easy to synthesize and can be used as a starting material for the synthesis of a wide range of organic compounds. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, it can be toxic if not handled properly.
Future Directions
There are many potential future directions for the use of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole. One potential direction is the development of novel drugs and materials based on this compound. In addition, further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, more research is needed to develop efficient and cost-effective methods for the synthesis of this compound.
Synthesis Methods
2,5-Dithiophen-2-yl-1,3,4-oxadiazole can be synthesized in a variety of ways. One of the most common methods is the reaction of 2,5-dihydrothiophene-2-carboxylic acid with 1,3,4-oxadiazole-5-sulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-dihydrothiophene-2-carboxylic acid with 1,3,4-oxadiazole-5-sulfonyl chloride in the presence of an acid such as p-toluenesulfonic acid. In addition, this compound can also be synthesized via the oxidation of 2,5-dithiophene with aqueous sodium hypochlorite.
Biochemical Analysis
Biochemical Properties
2,5-Dithiophen-2-yl-1,3,4-oxadiazole is associated with diverse biological activities by the virtue of its -N = C-O- grouping . It has been found to exhibit various pharmacological activities
Cellular Effects
While specific cellular effects of this compound are not well-documented, compounds with similar structures have been found to exhibit significant biological activities. For instance, two antioxidant 2,5-disubstituted-1,3,4-oxadiazole derivatives were found to exhibit very high and extremely significant anti-COVID-19 activities .
properties
IUPAC Name |
2,5-dithiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS2/c1-3-7(14-5-1)9-11-12-10(13-9)8-4-2-6-15-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEQPFDDIHMPDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxyethyl 2-methyl-1-(4-methylphenyl)sulfonyl-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate](/img/structure/B2390703.png)
![4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390704.png)

![1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2390710.png)


![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2390715.png)

![Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate](/img/structure/B2390717.png)
![N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B2390720.png)
![(NE)-N-[1-[4-[2-[4-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]phenoxy]ethoxy]phenyl]-2-methylpropylidene]hydroxylamine](/img/structure/B2390721.png)
![3-[1-(6-fluoro-5-methylpyridin-3-yl)-N-methylformamido]-2-methylpropanoic acid](/img/structure/B2390722.png)
![3-cyclopentyl-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2390725.png)